

# Comparative Guide to BioNTech's Combination Therapies in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | BNTX maleate |           |
| Cat. No.:            | B1139516     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide provides a comparative overview of investigational combination therapies under development by BioNTech (BNTX). The information is based on publicly available clinical trial data and announcements. "BNTX maleate" does not appear to be a specific pharmacological agent; this guide focuses on BioNTech's key therapeutic candidates, designated by "BNT" prefixes, in combination with other agents. The safety and efficacy of these investigational compounds have not been definitively established.

## Introduction

BioNTech SE has emerged as a key innovator in the field of immuno-oncology, leveraging its multi-platform approach to develop novel cancer treatments. A central pillar of the company's strategy is the use of combination therapies to elicit synergistic anti-tumor effects and address the high unmet need in various cancer indications.[1] This guide compares several of BioNTech's leading combination therapy candidates, presenting available clinical data, outlining the experimental protocols of their respective trials, and illustrating their mechanisms of action. The therapies discussed herein include mRNA-based cancer vaccines (both fixed-antigen and individualized neoantigen-specific) and a next-generation bispecific antibody, each combined with checkpoint inhibitors, chemotherapy, or other targeted agents.

## I. mRNA-Based Cancer Vaccine Combinations



BioNTech's mRNA cancer vaccine platforms, FixVac and iNeST, are designed to stimulate a potent and specific T cell response against tumor antigens. These are frequently combined with immune checkpoint inhibitors (ICIs) to overcome the immunosuppressive tumor microenvironment and enhance the anti-tumor immune response.

# A. BNT111 (FixVac) in Combination with Cemiplimab

BNT111 is an off-the-shelf mRNA immunotherapy encoding a fixed set of four non-mutated melanoma-associated antigens: NY-ESO-1, MAGE-A3, tyrosinase, and TPTE.[2][3] This combination aims to generate a de novo anti-tumor immune response, which is then unleashed by the PD-1 inhibitor cemiplimab.

Quantitative Data Summary: Phase II Trial (BNT111-01)



| Parameter                                    | BNT111 +<br>Cemiplimab<br>(n=94)                                     | BNT111<br>Monotherapy<br>(n=46)                                      | Cemiplimab<br>Monotherapy<br>(n=44)                                  | Historical<br>Control ORR                                            |
|----------------------------------------------|----------------------------------------------------------------------|----------------------------------------------------------------------|----------------------------------------------------------------------|----------------------------------------------------------------------|
| Indication                                   | Anti-PD-(L)1 Relapsed/Refract ory Unresectable Stage III/IV Melanoma |
| Overall<br>Response Rate<br>(ORR)            | 18.1%[4]                                                             | 17.4%[4]                                                             | 13.6%[4]                                                             | <10%[4]                                                              |
| Complete<br>Response (CR)<br>Rate            | 11.7%[4]                                                             | 13.0%[4]                                                             | 4.5%[4]                                                              | Not Available                                                        |
| Disease Control<br>Rate (DCR)                | 55.3%[4]                                                             | 58.7%[4]                                                             | 47.7%[4]                                                             | Not Available                                                        |
| Median<br>Progression-Free<br>Survival (PFS) | 3.1 months[4]                                                        | 2.8 months[4]                                                        | 3.2 months[4]                                                        | Not Available                                                        |
| Median Overall<br>Survival (OS)              | 20.7 months[4]                                                       | 13.7 months[4]                                                       | 22.3 months[4]                                                       | Not Available                                                        |

## Experimental Protocol: BNT111-01 Phase II Trial (NCT04526899)

• Study Design: An open-label, randomized, three-arm Phase II trial enrolling 184 patients with unresectable Stage III or IV melanoma who had progressed on or after anti-PD-1/PD-L1 therapy.[5][6]

#### • Arms:

- BNT111 in combination with cemiplimab.
- BNT111 monotherapy.



- Cemiplimab monotherapy.[5]
- Primary Endpoint: Overall Response Rate (ORR) in the combination arm.[6]
- Secondary Endpoints: ORR in monotherapy arms, duration of response, disease control rate, progression-free survival, and overall survival.[6]
- Patient Population: Patients with unresectable Stage III or IV melanoma refractory to anti-PD-(L)1 agents.[6]

Signaling Pathway and Mechanism of Action

The combination of BNT111 and cemiplimab is expected to have a synergistic anti-tumor effect.[7] BNT111, an mRNA lipoplex formulation, is designed to be taken up by dendritic cells, leading to the expression and presentation of four melanoma-associated antigens.[2] This primes and activates tumor-antigen-specific CD4+ and CD8+ T cells.[2] Cemiplimab, an anti-PD-1 antibody, blocks the interaction between PD-1 on T cells and PD-L1 on tumor cells, thereby preventing T cell exhaustion and enhancing the T cell-mediated killing of cancer cells.





Click to download full resolution via product page

Caption: Mechanism of BNT111 and Cemiplimab Combination.



# **B.** Autogene Cevumeran (iNeST) Combinations

Autogene cevumeran (BNT122) is an individualized neoantigen-specific immunotherapy (iNeST). It is an mRNA vaccine encoding up to 20 patient-specific neoantigens identified from the patient's tumor.[1][9] This personalized approach aims to direct the immune system against the unique mutational landscape of an individual's cancer.

Quantitative Data Summary: Phase I Trial in Pancreatic Cancer (NCT04161755)

| Parameter                                  | Responders (n=8)                                                               | Non-Responders (n=8)                             |
|--------------------------------------------|--------------------------------------------------------------------------------|--------------------------------------------------|
| Indication                                 | Resected Pancreatic Ductal<br>Adenocarcinoma (PDAC)                            | Resected Pancreatic Ductal Adenocarcinoma (PDAC) |
| Combination Regimen                        | Autogene Cevumeran +<br>Atezolizumab +<br>mFOLFIRINOX                          | Autogene Cevumeran + Atezolizumab + mFOLFIRINOX  |
| Vaccine-induced T cell Response            | Detected                                                                       | Undetectable                                     |
| Median Recurrence-Free<br>Survival (RFS)   | Not Reached (at 18-month follow-up)[10]                                        | 13.4 months[10]                                  |
| Recurrence at 3-year follow-up             | 2 of 8 patients                                                                | 7 of 8 patients[11]                              |
| Grade ≥3 Vaccine-Related<br>Adverse Events | 1 of 16 patients (6%)<br>experienced Grade 3 fever and<br>hypertension[10][12] | (Combined population data)                       |

Experimental Protocol: Phase I PDAC Trial (NCT04161755)

- Study Design: An investigator-initiated, single-center, first-in-human Phase I trial.[11][12]
- Treatment Sequence: Patients with resected PDAC first received a single dose of the anti-PD-L1 inhibitor atezolizumab. This was followed by the administration of the autogene cevumeran vaccine. Subsequently, patients received standard-of-care chemotherapy (mFOLFIRINOX).[1][13]
- Primary Endpoint: Safety and tolerability.[13]



- Secondary Endpoints: 18-month recurrence-free survival (RFS), feasibility of the treatment regimen, and immunogenicity.[13][14]
- Patient Population: 16 patients with resected PDAC received the full treatment regimen.[12]

Workflow for Individualized Neoantigen Vaccine Therapy

The production and administration of autogene cevumeran follow a complex, personalized workflow that must be completed in a clinically relevant timeframe.[12]



Click to download full resolution via product page

Caption: Workflow for Autogene Cevumeran (iNeST) Therapy.

# **II. Bispecific Antibody Combinations**

BioNTech is also developing next-generation bispecific antibodies that combine two validated mechanisms of action in a single molecule.

# A. Pumitamig / BNT327 (anti-PD-L1 $\times$ anti-VEGF-A) in Combination with Chemotherapy



Pumitamig (BNT327) is an investigational bispecific antibody that simultaneously targets PD-L1 and VEGF-A.[15] This dual-targeting approach aims to restore T cell function via PD-L1 blockade while inhibiting tumor angiogenesis and reversing the immunosuppressive effects of VEGF-A in the tumor microenvironment.[15][16] It is being evaluated in combination with standard chemotherapy across multiple solid tumors.

Quantitative Data Summary: Phase II Trials

| Parameter                          | Pumitamig + Chemo (Global ES- SCLC Trial, n=38) [17]             | Pumitamig + Chemo (China ES- SCLC Trial, n=48) [18]              | Pumitamig +<br>Chemo (TNBC<br>Trial, n=39)[19]           |
|------------------------------------|------------------------------------------------------------------|------------------------------------------------------------------|----------------------------------------------------------|
| Indication                         | 1st-Line Extensive-<br>Stage Small Cell Lung<br>Cancer (ES-SCLC) | 1st-Line Extensive-<br>Stage Small Cell Lung<br>Cancer (ES-SCLC) | 1st/2nd-Line Triple-<br>Negative Breast<br>Cancer (TNBC) |
| Confirmed ORR (cORR)               | 76.3%                                                            | Not Reported                                                     | 61.5%                                                    |
| Unconfirmed ORR (uORR)             | Not Reported                                                     | 87.5%[20]                                                        | 71.8%                                                    |
| Disease Control Rate (DCR)         | 100%                                                             | Not Reported                                                     | 92.3%                                                    |
| Median PFS                         | 6.8 months                                                       | 5.7 months[20]                                                   | Not Mature                                               |
| Median OS                          | Not Mature                                                       | 16.8 months                                                      | Not Mature                                               |
| Grade ≥3 Treatment-<br>Related AEs | 14% (6/43 patients)<br>[16]                                      | 10% (Immune-related) [20]                                        | Not specified                                            |

Experimental Protocol: Representative Phase II Trial (NCT06449209)

- Study Design: A global, open-label, single-arm Phase II trial.[17]
- Treatment Regimen: Patients with untreated ES-SCLC received pumitaming in combination with standard chemotherapy at two dose levels (20 mg/kg and 30 mg/kg).[17]







- Primary Endpoint: Efficacy, including ORR.
- Secondary Endpoints: Progression-free survival, overall survival, and safety.[17]
- Patient Population: Patients with extensive-stage small cell lung cancer.[17] Similar trials are
  ongoing for other indications like triple-negative breast cancer (NCT06449222).[21]

Signaling Pathway and Dual Mechanism of Action

Pumitamig is designed to localize the anti-VEGF activity within the PD-L1-positive tumor microenvironment.[15][16] By binding to PD-L1 on tumor cells, it simultaneously blocks the PD-1/PD-L1 inhibitory axis and neutralizes VEGF-A. This is intended to enhance therapeutic precision, normalize tumor vasculature, and improve the infiltration and function of anti-tumor T cells.[15][22]





Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. treatmentingermany.de [treatmentingermany.de]
- 2. vax-before-travel.com [vax-before-travel.com]
- 3. onclive.com [onclive.com]
- 4. onclive.com [onclive.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. targetedonc.com [targetedonc.com]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. 2minutemedicine.com [2minutemedicine.com]
- 9. Facebook [cancer.gov]
- 10. mRNA vaccine can recognise neoantigens in pancreatic cancers US study Juta MedicalBrief [medicalbrief.co.za]
- 11. Three-year Phase 1 Follow-Up Data for mRNA-based Individualized Immunotherapy Candidate Show Persistence of Immune Response and Delayed Tumor Recurrence in Some Patients with Resected Pancreatic Cancer | BioNTech [investors.biontech.de]
- 12. Positive Phase 1 Data from mRNA-based Individualized Neoantigen Specific Immunotherapy in Patients with Resected Pancreatic Cancer presented at ASCO - BioSpace [biospace.com]
- 13. BioNTech reports positive Phase I pancreatic cancer treatment trial data [clinicaltrialsarena.com]
- 14. Autogene cevumeran Wikipedia [en.wikipedia.org]
- 15. news.bms.com [news.bms.com]
- 16. drugs.com [drugs.com]
- 17. pharmanow.live [pharmanow.live]
- 18. fiercebiotech.com [fiercebiotech.com]



- 19. BioNTech and Bristol Myers Squibb Present First Global Phase 2 Data for PD-L1xVEGF-A Bispecific Antibody Pumitamig Showing Encouraging Efficacy in Advanced Triple-Negative Breast Cancer | BioNTech [investors.biontech.de]
- 20. investors.biontech.de [investors.biontech.de]
- 21. news.bms.com [news.bms.com]
- 22. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Comparative Guide to BioNTech's Combination Therapies in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139516#bntx-maleate-in-combination-with-other-pharmacological-agents]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com